2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol
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Overview
Description
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol is an organic compound with a complex structure that includes a cyclohexene ring substituted with methyl, prop-1-en-2-yl, and diol groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the cyclization of a suitable precursor, followed by functional group modifications to introduce the methyl, prop-1-en-2-yl, and diol groups. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes. The use of advanced catalysts and automated control systems ensures consistent product quality and efficient resource utilization.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol undergoes various chemical reactions, including:
Oxidation: The diol groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The methyl and prop-1-en-2-yl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various acids or bases for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the diol groups may yield ketones, while reduction may produce different alcohols.
Scientific Research Applications
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in drug development for treating specific diseases.
Industry: It is used in the production of specialty chemicals, fragrances, and other industrial products.
Mechanism of Action
The mechanism by which 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol exerts its effects involves interactions with specific molecular targets and pathways. For example, its antimicrobial activity may be due to the disruption of microbial cell membranes, while its antioxidant properties may involve scavenging free radicals and protecting cells from oxidative damage.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Carvone: A related compound with a similar cyclohexene structure but different functional groups.
Menthol: Another cyclohexene derivative with distinct chemical properties and applications.
Uniqueness
2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its diol groups, in particular, provide opportunities for further chemical modifications and diverse uses in research and industry.
Properties
IUPAC Name |
2-methyl-5-prop-1-en-2-ylcyclohex-2-ene-1,4-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,8-12H,1,5H2,2-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQMCTCIGEWEFRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(=C)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70764021 |
Source
|
Record name | 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
112163-47-0 |
Source
|
Record name | 2-Methyl-5-(prop-1-en-2-yl)cyclohex-2-ene-1,4-diol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70764021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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